3,5-Diiodo Thyroacetic Acid-13C6 3,5-Diiodo Thyroacetic Acid-13C6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205426
InChI:
SMILES:
Molecular Formula: C₈¹³C₆H₁₀I₂O₄
Molecular Weight: 501.99

3,5-Diiodo Thyroacetic Acid-13C6

CAS No.:

Cat. No.: VC0205426

Molecular Formula: C₈¹³C₆H₁₀I₂O₄

Molecular Weight: 501.99

* For research use only. Not for human or veterinary use.

3,5-Diiodo Thyroacetic Acid-13C6 -

Specification

Molecular Formula C₈¹³C₆H₁₀I₂O₄
Molecular Weight 501.99

Introduction

Chemical Structure and Properties

Molecular Composition

3,5-Diiodo Thyroacetic Acid-13C6 is a chemically modified version of 3,5-Diiodo Thyroacetic Acid, distinguished by the incorporation of six 13C^{13}C isotopes into its molecular framework. Its molecular formula is C8H10I2O413C6C_8H_{10}I_2O_4^{13}C_6, reflecting the substitution of standard carbon atoms with their isotopically enriched counterparts. The compound's structure includes two iodine atoms strategically positioned at the 3 and 5 locations on the aromatic ring, a carboxylic acid group contributing to its acidic properties, and a phenoxy substituent that enhances lipophilicity .

Structural Representation

The structural representation of 3,5-Diiodo Thyroacetic Acid-13C6 can be described using various chemical notations:

  • InChI: InChI=1S/C14H10I2O4/c15-11-5-8(7-13(18)19)6-12(16)14(11)20-10-3-1-9(17)2-4-10/h1-6,17H,7H2,(H,18,19) .

  • SMILES: O=C(O)CC1=CC(I)=C(OC2=CC=C(O)C=C2)C(I)=C1 .

The presence of iodine atoms increases the compound's molecular weight and contributes to unique pharmacokinetic properties such as enhanced metabolic stability.

Physical and Chemical Characteristics

The compound exhibits distinct physical and chemical characteristics attributable to its iodine content and isotopic labeling:

  • Solubility: It demonstrates solubility in organic solvents but has limited solubility in water .

  • Lipophilicity: The iodine atoms increase lipophilicity, facilitating interactions with lipid-rich environments such as cell membranes .

  • Acidity: The carboxylic acid group imparts acidic properties that influence its ionization state under physiological conditions .

These properties are critical for understanding the compound's behavior in biological systems and its formulation in pharmaceutical applications.

Synthesis Methods

General Synthetic Approach

The synthesis of 3,5-Diiodo Thyroacetic Acid-13C6 involves advanced organic chemistry techniques tailored to incorporate isotopic labels while preserving the integrity of the parent molecule. A notable synthetic route employs the Chan-Lam coupling reaction to form diphenyl ether intermediates . This method leverages boronic acids and iodinated precursors under catalytic conditions.

Specific Reaction Steps

The synthesis typically proceeds through several key steps:

  • Formation of Precursors: Commercially available methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate serves as a starting material .

  • Chan-Lam Coupling: Copper acetate catalyzes the coupling reaction between boronic acid derivatives and iodinated precursors to yield diphenyl ether intermediates .

  • Isotopic Labeling: Incorporation of 13C6^{13}C_6-labeled bromobenzene into the molecular framework ensures isotopic enrichment .

  • Deprotection and Purification: Protective groups are removed stepwise using reagents such as BBr3_3 or TBAF (tetra-n-butylammonium fluoride), followed by preparative HPLC for purification .

Challenges in Synthesis

The synthesis of 13C6^{13}C_6-labeled compounds presents unique challenges:

  • Over-Iodination: Excessive iodination can lead to decomposition or formation of unwanted byproducts .

  • Yield Optimization: Achieving high yields requires precise control over reaction conditions such as temperature and reagent concentrations .

Biological Significance

Interaction with Thyroid Hormone Receptors

As an analog of thyroxine (T4), 3,5-Diiodo Thyroacetic Acid exhibits affinity for thyroid hormone receptors (THRs). Its structural modifications influence receptor binding dynamics and downstream signaling pathways . These interactions are pivotal in understanding thyroid hormone metabolism.

Metabolic Regulation

The compound's role in metabolic regulation is linked to its ability to modulate gene expression via THRs. Studies suggest potential therapeutic applications in disorders characterized by thyroid dysfunction or metabolic imbalances .

Pharmacokinetics

The isotopic label 13C6^{13}C_6 enhances the compound's utility in pharmacokinetic studies by enabling precise tracking through mass spectrometry techniques . This facilitates investigations into absorption, distribution, metabolism, and excretion (ADME).

Research Applications

Analytical Chemistry

Incorporation of 13C6^{13}C_6 isotopes makes this compound an invaluable tool for analytical chemistry applications such as isotope dilution mass spectrometry (IDMS) . This method provides highly accurate quantification in complex biological matrices.

Endocrinology Studies

Research on thyroid hormone metabolites often employs labeled compounds like 3,5-Diiodo Thyroacetic Acid-13C6 to elucidate metabolic pathways and receptor interactions . These studies have implications for understanding diseases such as hypothyroidism and hyperthyroidism.

Drug Development

The compound's unique pharmacological profile positions it as a candidate for drug development targeting metabolic disorders or thyroid-related diseases . Its stability and bioavailability are critical factors in formulation design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator